molecular formula C14H17ClN2O B11520934 3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile

3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile

Cat. No.: B11520934
M. Wt: 264.75 g/mol
InChI Key: OTOMIICXPNUNMN-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C14H18ClN2O. It is a derivative of benzonitrile, featuring a chloro substituent at the 3-position and a morpholine ring substituted at the 4-position with a dimethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzonitrile derivative.

Scientific Research Applications

3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and morpholine substituents play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of chloro and morpholine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

3-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C14H17ClN2O/c1-10-7-17(8-11(2)18-10)9-13-4-3-12(6-16)5-14(13)15/h3-5,10-11H,7-9H2,1-2H3

InChI Key

OTOMIICXPNUNMN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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